molecular formula C11H11NOS B12902174 1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one CAS No. 59303-14-9

1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one

Cat. No.: B12902174
CAS No.: 59303-14-9
M. Wt: 205.28 g/mol
InChI Key: FGOIEBPXMZZXSU-UHFFFAOYSA-N
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Description

The compound 1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one features a pyrrole ring substituted at the 1-position with a thiophen-2-ylmethyl group and an acetyl group (ethan-1-one) at the 2-position (Figure 1). This structure combines heterocyclic motifs (pyrrole and thiophene) with a ketone functional group, making it a versatile intermediate for pharmaceutical and materials science applications.

Properties

CAS No.

59303-14-9

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-[1-(thiophen-2-ylmethyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C11H11NOS/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3

InChI Key

FGOIEBPXMZZXSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN1CC2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Evidence ID
Target Compound Pyrrole 1-(Thiophen-2-ylmethyl), 2-acetyl Ketone, Thiophene Pharmaceutical intermediates N/A
1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one Pyrrole 1-Methyl, 2-acetyl Ketone Synthetic intermediate
1-[3-(Thiophen-2-yl)pyrazol-4-yl]ethan-1-one Pyrazole 3-Thiophen-2-yl, 4-acetyl, 4-nitro Ketone, Nitro Anticancer agents
1-(Thiophen-2-yl)ethan-1-one Thiophene 2-Acetyl Ketone Precursor for synthesis

Research Findings and Implications

  • Synthetic Flexibility : Palladium/copper-catalyzed cross-coupling () and nucleophilic substitution () are viable for introducing thiophene or sulfur-containing groups.

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